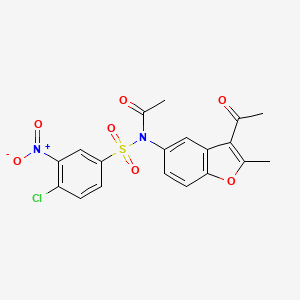

![molecular formula C19H14N4O4S2 B2434311 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 864858-75-3](/img/structure/B2434311.png)

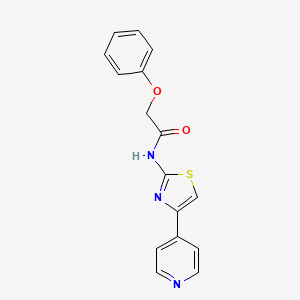

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a chemical compound with the molecular formula C17H13Cl2N3O2S . It is a substituted pyridine, which is a structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered heterocyclic scaffold . The compound also contains acetyl, cyano, and nitrobenzo[b]thiophene groups .Physical and Chemical Properties Analysis

The compound has a molecular weight of 394.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound’s rotatable bond count is 2 . Its exact mass and monoisotopic mass are 393.0105532 g/mol . The topological polar surface area is 101 Ų .Applications De Recherche Scientifique

Antitumor Evaluation

A study focused on the synthesis of various heterocyclic compounds derived from a similar structure to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide. These compounds showed significant antitumor activities when screened in vitro, particularly against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines. The simplicity of the synthetic procedures and the high inhibitory effects of these compounds underline their potential in cancer research (Shams et al., 2010).

Antimicrobial Applications

Another study explored the development of novel antimicrobial dyes and their precursors based on a similar structure. These compounds were evaluated for both antibacterial and antifungal activities, showing significant efficacy against most tested organisms. Some compounds even surpassed the efficiency of selected standards. This research highlights the potential of these compounds in developing new antimicrobial agents (Shams et al., 2011).

Antitubulin Agents in Cancer Therapy

A 2020 study designed and synthesized novel compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton, similar to the structure . These compounds demonstrated antiproliferative activity against cancer cell lines, with specific derivatives showing effectiveness in inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This research offers insights into the development of new anticancer therapies (Romagnoli et al., 2020).

Synthesis and Structural Analysis

A 2004 study conducted the synthesis and crystal structure analysis of a compound structurally related to this compound. This research contributes to the understanding of the molecular and crystal structures of such compounds, which is crucial for their application in pharmaceuticals and materials science (Vasu et al., 2004).

Development of Antimycobacterial Agents

Compounds based on the tetrahydrothieno[2,3-c]pyridine-3-carboxamide structure were synthesized and evaluated against Mycobacterium tuberculosis. One of the compounds emerged as a potent antimycobacterial agent, surpassing the efficacy of standard drugs like Ethambutol and Ciprofloxacin. This study provides a foundation for the development of new treatments for tuberculosis (Nallangi et al., 2014).

Synthesis of Functionalized Thieno[2,3-b]pyridines

A study in 2019 developed a method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions. This approach is significant for the preparation of complex molecules for various applications, including pharmaceuticals (Dyachenko et al., 2019).

Orientations Futures

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This compound, with its diverse functional groups, could be a valuable target for future research in this direction.

Propriétés

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4S2/c1-10(24)22-5-4-13-14(8-20)19(29-17(13)9-22)21-18(25)16-7-11-6-12(23(26)27)2-3-15(11)28-16/h2-3,6-7H,4-5,9H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOJKCBRPMHNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2434233.png)

![5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2434235.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2434237.png)

![Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2434239.png)

![(4-butoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2434247.png)

![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2434249.png)

![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-2-yl)methanol hydrochloride](/img/structure/B2434250.png)

![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide](/img/structure/B2434251.png)